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molecular formula C8H8BrNO3 B8564588 2-(5-Bromo-2-oxopyridin-1(2H)-yl)propanoic acid

2-(5-Bromo-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No. B8564588
M. Wt: 246.06 g/mol
InChI Key: QQUJKOLNFMEKAP-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To a solution of ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)propanoate (5.0 g, 18 mmol) in 40 mL of 1:1 THF/MeOH are rt was added 25 mL of 1N NaOH. The reaction was stirred at rt for 5 hours and was then acidified with 2N HCl to pH˜2. The solid formed was collected and was washed with water and EtOAc to give white solid (4.2 g, 94% yield) as desired product. MS (ESI pos. ion) m/z (MH+): 245.9. Calc'd Exact Mass for C8H8BrNO3: 244.97.
Name
ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)propanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:15])[N:6]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])[CH:7]=1.[OH-].[Na+].Cl>C1COCC1.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:15])[N:6]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)propanoate
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(N(C1)C(C(=O)OCC)C)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
THF MeOH
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are rt
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
was washed with water and EtOAc

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
BrC=1C=CC(N(C1)C(C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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